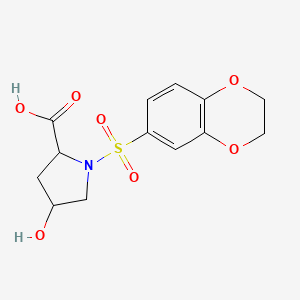

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

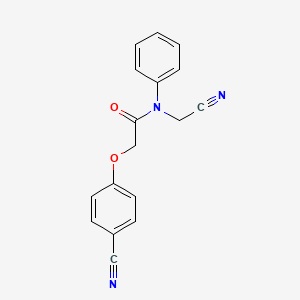

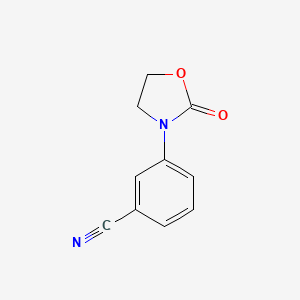

This compound, also known as 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid, has a CAS Number of 1008191-83-0 . It has a molecular weight of 313.33 . The IUPAC name for this compound is 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)proline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources.科学的研究の応用

Synthesis and Antibacterial Activity

The compound has been explored in the synthesis of pyridonecarboxylic acids as antibacterial agents. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups have shown significant antibacterial activity. These studies indicate the potential for developing new antibiotics leveraging the unique structural features of such compounds (Egawa et al., 1984).

Sensing Devices for Biologically Important Molecules

Derivatives of the compound have been utilized in the design of new solid-state ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecules. These molecules can respond to various types of organic bases and amines, acting as sensing devices for biologically important molecules like ammonia and histamine. This application demonstrates the compound's utility in creating sensitive and selective sensors for environmental monitoring and biomedical diagnostics (Nakane et al., 2018).

Crystal Structure Analysis

The crystal structures of organic salts involving derivatives of this compound have provided insights into hydrogen bonding and molecular arrangements. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can inform their applications in drug design and materials science (Balasubramani et al., 2007).

Drug Development and Bioactive Compounds

Research has also focused on synthesizing bioactive compounds starting with variants of this acid. These efforts aim to produce molecules with significant enzyme inhibition and antibacterial properties, potentially leading to new therapeutic agents. The versatility of this compound in synthesizing a wide range of bioactive derivatives highlights its value in pharmaceutical research (Irshad et al., 2014).

Advanced Materials and Catalysis

Some derivatives have been explored for their catalytic properties and in the synthesis of advanced materials. For instance, novel sulfonic acid functionalized ionic liquids have been developed for multicomponent synthesis, showcasing the compound's application in green chemistry and sustainable processes (Chen et al., 2011).

Safety and Hazards

The compound has a GHS06 pictogram, indicating that it is toxic if swallowed . The hazard statement is H301 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands thoroughly after handling (P264), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310) .

作用機序

Target of Action

The primary target of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM affects the glycolysis pathway . This pathway is responsible for the conversion of glucose into pyruvate, with the concurrent production of ATP, which provides energy for the cell. Any alteration in this pathway can have significant downstream effects on cellular metabolism and energy production.

Result of Action

The molecular and cellular effects of the compound’s action depend on how it modulates the activity of Pyruvate kinase PKM and the subsequent alterations in the glycolysis pathway . Changes in this pathway can affect the energy balance within the cell, potentially influencing various cellular functions and processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Additionally, the presence of other molecules could lead to competitive or non-competitive inhibition, affecting the compound’s ability to bind to its target.

特性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO7S/c15-8-5-10(13(16)17)14(7-8)22(18,19)9-1-2-11-12(6-9)21-4-3-20-11/h1-2,6,8,10,15H,3-5,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHIESSXNFEMIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(CC3C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2961109.png)

![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)

![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)

![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)

![N-benzyl-4-[(3-fluoro-4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2961119.png)

![methyl 4-[({(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetyl)amino]benzoate](/img/structure/B2961128.png)